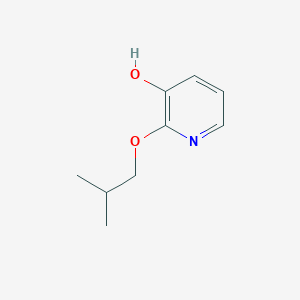

3-Pyridinol, 2-(2-methylpropoxy)-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)6-12-9-8(11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSCSPGBDIAGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Pyridinol, 2 2 Methylpropoxy and Its Precursors

Strategies for the Construction of the 2-Alkoxypyridine Moiety

The formation of the 2-alkoxypyridine ether linkage is a critical step. Several synthetic strategies, including the Mitsunobu reaction, nucleophilic aromatic substitution, and direct O-alkylation, are employed for this purpose.

Mitsunobu Reaction Protocols for Pyridyl Ether Formation

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a clean inversion of stereochemistry. missouri.eduwikipedia.orgorganic-chemistry.org The reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.org In the context of synthesizing 2-alkoxypyridines, a pyridinol acts as the nucleophile that displaces the activated alcohol. organic-chemistry.orgnih.gov

The general mechanism begins with the reaction between the phosphine and the azodicarboxylate to form a phosphonium salt intermediate. missouri.eduorganic-chemistry.org This intermediate then activates the alcohol, making the hydroxyl group a good leaving group. The pyridinol, acting as the acidic nucleophile, can then attack, forming the desired pyridyl ether. missouri.eduorganic-chemistry.org

Optimization of Reaction Conditions and Reagent Systems (e.g., ADDP and PS-PPh3)

Standard Mitsunobu conditions using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) can be problematic when using pyridinols as nucleophiles, often leading to incomplete reactions and significant by-product formation. nih.gov To overcome these limitations, modified protocols have been developed. One highly efficient system employs 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh3). nih.govnih.gov

The use of PS-PPh3 simplifies product purification, as the resulting polymer-supported phosphine oxide can be removed by simple filtration. wikipedia.org ADDP is often used in cases where the nucleophile is weakly acidic (pKa > 11), as it can broaden the scope of the reaction. researchgate.netresearchgate.net A study on the synthesis of pyridine (B92270) ether PPAR agonists demonstrated that the combination of ADDP and PS-PPh3 successfully coupled a pyridinol with various primary alcohols in high yields, with no significant by-product formation observed. nih.govresearchgate.net The reactions were typically carried out in tetrahydrofuran (B95107) (THF) at room temperature. nih.gov

The table below summarizes the results of a modified Mitsunobu coupling between a pyridinol and various primary alcohols using the ADDP/PS-PPh3 system. nih.govresearchgate.net

Table 1: Modified Mitsunobu Coupling of a Pyridinol with Various Alcohols

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | 2-Ethoxy-3-pyridinol derivative | 85 |

| 2 | Propan-1-ol | 2-Propoxy-3-pyridinol derivative | 88 |

| 3 | Butan-1-ol | 2-Butoxy-3-pyridinol derivative | 90 |

| 4 | Pentan-1-ol | 2-(Pentyloxy)-3-pyridinol derivative | 92 |

Investigation of By-product Formation and Selectivity in Etherification

A significant challenge in the Mitsunobu etherification of pyridinols using the traditional DEAD and PPh3 system is the formation of by-products. nih.gov When the pKa of the acidic pronucleophile (in this case, the pyridinol) is high, the reaction can be sluggish and incomplete. wikipedia.orgnih.gov A major side reaction involves the hydrazo anion, formed from the reduction of DEAD, attacking the alkoxyphosphonium intermediate. This leads to the formation of an alkylated hydrazine derivative instead of the desired ether. nih.gov

In one attempted synthesis of a pyridyl ether using PS-PPh3 and DEAD, the desired product was obtained in only 54% yield, with 46% of the starting alcohol being converted into a major by-product identified as the corresponding N-alkylated hydrazo derivative. nih.govresearchgate.net This side reaction is particularly prevalent when the pKa of the phenolic nucleophile is greater than 13. wikipedia.orgnih.gov The use of the ADDP/PS-PPh3 reagent system was shown to completely eliminate this significant by-product, leading to a much cleaner reaction and higher yield of the desired pyridyl ether. nih.govnih.gov

Nucleophilic Substitution Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) provides a classical and direct route to 2-alkoxypyridines. nih.gov This method involves the reaction of a pyridine ring bearing a good leaving group, typically a halogen, at the C2 or C4 position with a nucleophile. quimicaorganica.org For the synthesis of 3-Pyridinol, 2-(2-methylpropoxy)-, a suitable precursor would be a 2-halopyridine, such as 2-chloro-3-hydroxypyridine (B146414) or its protected form. This substrate would then be treated with the sodium salt of 2-methyl-1-propanol (sodium 2-methylpropoxide).

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C2 and C4 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogen atom. abertay.ac.ukyoutube.com The reactivity of halopyridines in SNAr reactions is often in the order of F > Cl > Br > I, which is opposite to the trend in SN2 reactions. sci-hub.se This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative substituent that polarizes the C-X bond. sci-hub.se However, the specific reaction conditions, solvent, and nucleophile can sometimes alter this reactivity order. sci-hub.se

Microwave irradiation has been shown to dramatically decrease reaction times for the synthesis of substituted pyridines via SNAr. sci-hub.se The table below presents representative data on the SNAr of 2-halopyridines with various nucleophiles.

Table 2: Nucleophilic Aromatic Substitution of 2-Halopyridines

| Entry | Halopyridine | Nucleophile | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Iodopyridine | PhSNa | HMPA | 99 |

| 2 | 2-Iodopyridine | PhCH2OH | NMP | 81 |

| 3 | 2-Bromopyridine | PhSNa | HMPA | 99 |

| 4 | 2-Bromopyridine | PhCH2OH | NMP | 78 |

| 5 | 2-Chloropyridine (B119429) | PhSNa | HMPA | 99 |

| 6 | 2-Chloropyridine | PhCH2OH | NMP | 75 |

| 7 | 2-Fluoropyridine | PhSNa | HMPA | 99 |

Data adapted from a study on microwave-assisted synthesis. sci-hub.se

Alkylation Techniques for Pyridinol O-Functionalization

Direct alkylation of the hydroxyl group of a pyridinol, such as 3-hydroxypyridine (B118123), is another potential pathway to form the ether linkage. This method typically involves reacting the pyridinol with an alkylating agent, such as an alkyl halide (e.g., 1-bromo-2-methylpropane), in the presence of a base. A significant challenge in the alkylation of pyridinols is the issue of regioselectivity. Since pyridinols can exist in tautomeric equilibrium with their corresponding pyridone forms, alkylation can occur at either the oxygen (O-alkylation) to form the desired ether or at the nitrogen (N-alkylation) to form an N-alkyl pyridone. rsc.orgnih.gov

Achieving selective O-alkylation often requires careful selection of the base, solvent, and reaction conditions. Recent studies have explored metal-free catalytic systems to achieve high regioselectivity. For instance, a method using triflic acid (TfOH) to catalyze carbenoid insertion from a diazo compound has been reported for the highly regioselective O-alkylation of 2-pyridones, achieving >99:1 selectivity for the O-alkylated product under mild conditions. rsc.org While this specific method applies to 2-pyridones, the principles of controlling regioselectivity are broadly applicable to the functionalization of pyridinol systems. rsc.orgnih.gov

Pathways for the Introduction of the 2-Methylpropoxy Moiety

The introduction of the specific 2-methylpropoxy (isobutoxy) group is accomplished by utilizing reagents derived from its corresponding alcohol, 2-methyl-1-propanol (isobutyl alcohol). The choice of reagent is dictated by the synthetic strategy employed for constructing the 2-alkoxypyridine moiety as described above.

In Mitsunobu Reaction Protocols: The 2-methylpropoxy group is introduced by using 2-methyl-1-propanol directly as the alcohol component in the reaction with a 3-hydroxypyridine precursor, PPh3 (or PS-PPh3), and an azodicarboxylate (e.g., ADDP). nih.gov

In Nucleophilic Substitution Reactions: The moiety is introduced using the corresponding alkoxide, sodium 2-methylpropoxide . This nucleophile is typically prepared by reacting 2-methyl-1-propanol with a strong base like sodium hydride. The resulting alkoxide then displaces a leaving group (e.g., chloride) from the C2-position of the 3-hydroxypyridine precursor. sci-hub.se

In Alkylation Techniques: The 2-methylpropoxy group is introduced using an electrophilic alkylating agent, such as 1-bromo-2-methylpropane (B43306) or 1-iodo-2-methylpropane . This alkyl halide reacts with the hydroxyl group of the 3-hydroxypyridine precursor in the presence of a base to form the ether linkage. nih.gov

Alcohol-Mediated Etherification Strategies

A primary route to 3-Pyridinol, 2-(2-methylpropoxy)- involves the etherification of a suitable 3-hydroxypyridine precursor. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.

In a potential synthesis of the target compound, a 2-halo-3-hydroxypyridine would be treated with sodium 2-methylpropoxide. The alkoxide, generated by reacting 2-methylpropanol with a strong base like sodium hydride, would then attack the carbon at the 2-position of the pyridine ring, displacing the halide and forming the desired ether linkage. For this reaction to be effective, the hydroxyl group at the 3-position may require protection to prevent it from acting as a competing nucleophile.

The choice of the halogen at the 2-position can influence the reaction rate, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the dissolution of the alkoxide and promote the SN2 reaction. Best results for the Williamson ether synthesis are generally obtained with primary alkyl halides; however, the use of a pyridyl halide with an alkoxide is a common variant. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis of 2-Alkoxypyridines

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromopyridine | Ethanol | NaOEt | Ethanol | Reflux | ~33 |

| 2-Chloropyridine | 2-Methylpropanol | NaH | THF | 60-80 | Estimated 40-60 |

| 2-Iodo-3-hydroxypyridine (protected) | 2-Methylpropanol | K2CO3 | DMF | 100-120 | Estimated 50-70 |

Alternative Alkoxylating Reagents and Methods

Beyond the traditional Williamson ether synthesis, other methods can be employed to introduce the 2-(2-methylpropoxy) group. These alternative strategies may offer advantages in terms of milder reaction conditions, improved yields, or broader substrate scope.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. vanderbilt.edu This method is particularly useful for the formation of diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers. In a potential application for the synthesis of 3-Pyridinol, 2-(2-methylpropoxy)-, a 2-halopyridin-3-ol could be reacted with 2-methylpropanol in the presence of a copper catalyst and a base. vanderbilt.edu Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. vanderbilt.edu However, modern variations utilize soluble copper catalysts with ligands, which can facilitate the reaction under milder conditions.

Table 2: General Conditions for Ullmann-Type C-O Coupling

| Aryl Halide | Alcohol | Catalyst | Base | Solvent | Temperature (°C) |

| 4-Chloronitrobenzene | Phenol (B47542) | Copper | KOH | N/A | High |

| 2-Bromopyridine | Various Alcohols | CuI / Ligand | Cs2CO3 | Toluene | 110-130 |

| 2-Iodopyridin-3-ol | 2-Methylpropanol | Cu(OAc)2 | K3PO4 | DMSO | 100-140 |

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This reaction is known for its mild conditions and stereochemical inversion at the alcohol carbon. wikipedia.org In the context of synthesizing the target compound, 3-hydroxypyridine could potentially be used as the nucleophile to react with 2-methylpropanol. However, the acidity of the nucleophile is a critical factor, and phenols (like 3-hydroxypyridine) with a pKa greater than 13 may give low yields or fail to react as desired. wikipedia.org The reaction involves the formation of a good leaving group from the alcohol, which is then displaced by the nucleophilic pyridinol. wikipedia.org

Table 3: Typical Reagents and Conditions for the Mitsunobu Reaction

| Alcohol | Nucleophile | Reagents | Solvent | Temperature (°C) |

| Primary/Secondary Alcohol | Carboxylic Acid | PPh3, DEAD/DIAD | THF | 0 to RT |

| 2-Methylpropanol | 3-Hydroxypyridine | PPh3, DIAD | Dioxane | RT to 50 |

| Various Alcohols | Phenols (pKa < 13) | PPh3, DEAD | THF | 0 to RT |

Multi-Step Synthesis Approaches for Substituted Pyridinol Cores

Instead of starting with a pre-formed pyridinol, multi-step syntheses can be employed to construct the substituted pyridine ring itself. These methods offer a high degree of flexibility in introducing various substituents at specific positions.

Reactions Involving Oxazoles and Ethylenic Compounds for Pyridine Ring Formation

A powerful method for the synthesis of substituted pyridines is the hetero-Diels-Alder reaction between an oxazole and an ethylenic compound (a dienophile). This cycloaddition reaction, followed by the elimination of a small molecule (such as water or an alcohol), leads to the formation of the pyridine ring. For the synthesis of 3-hydroxypyridines, 5-alkoxyoxazoles are particularly useful precursors. The reaction of a 5-alkoxyoxazole with a suitable dienophile can yield a polysubstituted 3-hydroxypyridine scaffold in a single step. The reaction can be promoted by Lewis acids, such as Nd(OTf)3, and often proceeds at room temperature with good functional group tolerance.

Table 4: Hetero-Diels-Alder Reaction for 3-Hydroxypyridine Synthesis

| 5-Ethoxyoxazole Substituent | Dienophile | Catalyst | Solvent | Yield (%) |

| 2-Methyl-4-phenyl | Dimethyl maleate | Nd(OTf)3 | CH2Cl2 | 70-85 |

| 2,4-Dimethyl | N-Phenylmaleimide | Nd(OTf)3 | CH2Cl2 | 70-85 |

| 2-Isopropyl | Acrylonitrile | Nd(OTf)3 | CH2Cl2 | 70-85 |

Pyridine N-Oxide Precursors in Divergent Synthetic Pathways

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. semanticscholar.org A synthetic route to 3-Pyridinol, 2-(2-methylpropoxy)- could involve the initial N-oxidation of a substituted pyridine. For example, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide with high yield using hydrogen peroxide. chemicalbook.comgoogle.com This N-oxide can then undergo nucleophilic substitution with sodium 2-methylpropoxide to introduce the alkoxy group at the 2-position. Subsequent removal of the N-oxide functionality, for instance, by reduction with PCl3 or catalytic hydrogenation, would yield the 2-(2-methylpropoxy)pyridine. The hydroxyl group at the 3-position would then need to be introduced, potentially through a directed metallation-oxidation sequence.

Alternatively, a 2-halopyridine-N-oxide can be a precursor to a 2-alkoxy-pyridine-N-oxide, which can then be further functionalized. For instance, 2-chloro-4-nitropyridine-N-oxide has been shown to react with alcoholates to form 2-alkoxy-4-nitropyridine-N-oxides. vanderbilt.edu While this example illustrates substitution at the 2-position, the regioselectivity of such reactions is highly dependent on the substitution pattern of the pyridine N-oxide ring.

Chemo-, Regio-, and Stereoselective Considerations in Synthesis

The synthesis of a specifically substituted pyridine derivative like 3-Pyridinol, 2-(2-methylpropoxy)- requires careful control of selectivity.

Chemoselectivity: In molecules with multiple reactive sites, such as a dihydroxypyridine or a hydroxypyridine with other functional groups, achieving selective reaction at the desired position is crucial. For instance, in the etherification of a 2,3-dihydroxypyridine (B124209), the relative acidity and nucleophilicity of the two hydroxyl groups will determine the site of alkoxylation. Protecting group strategies are often necessary to ensure that the reaction occurs at the intended site.

Regioselectivity: The position of substitution on the pyridine ring is a key consideration. In the hetero-Diels-Alder synthesis, the regiochemical outcome is determined by the substitution patterns of the oxazole and the dienophile. In the functionalization of pyridine N-oxides, substitution generally occurs at the 2- or 4-position, and the directing effects of existing substituents must be taken into account to achieve the desired isomer.

Stereoselectivity: While the target molecule, 3-Pyridinol, 2-(2-methylpropoxy)-, is not chiral, stereoselectivity can be an important consideration in the synthesis of more complex pyridine derivatives. The Mitsunobu reaction, for example, proceeds with inversion of configuration at a chiral alcohol center, a feature that is often exploited in natural product synthesis. nih.gov

Development of Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient reactions. This includes the use of greener solvents, the development of catalyst-free reactions, and the design of one-pot or multi-component reactions to reduce waste and improve efficiency.

Catalyst-Free Etherification: A catalyst-free, regioselective etherification of pyridoxine (a vitamin B6 vitamer with a 3-pyridinol core) has been described. nih.gov This method relies on the thermal formation of an ortho-pyridinone methide intermediate, followed by an oxa-Michael addition of an alcohol. nih.gov Such a strategy, if applicable to other pyridinol systems, would offer a more sustainable alternative to metal-catalyzed or reagent-intensive etherification methods.

Green Solvents and Reagents: The use of environmentally benign solvents, such as water or ethanol, and the replacement of hazardous reagents with safer alternatives are key principles of green chemistry. Research into the use of aqueous micellar conditions for cross-coupling reactions has shown promise in reducing the environmental impact of such transformations. Applying these principles to the synthesis of pyridinol derivatives can lead to more sustainable manufacturing processes.

Iii. Chemical Reactivity and Transformations of 3 Pyridinol, 2 2 Methylpropoxy

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on pyridine is generally less facile than on benzene. wikipedia.org The electronegativity of the nitrogen atom reduces the electron density of the ring, making it less nucleophilic. wikipedia.org Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. wikipedia.org

However, the presence of the electron-donating hydroxyl (-OH) and 2-methylpropoxy (-OCH₂CH(CH₃)₂) groups significantly counteracts this deactivation. Both are activating groups that direct incoming electrophiles to the ortho and para positions. youtube.com In this molecule:

The hydroxyl group at C3 directs to C2 (blocked), C4, and C6.

The 2-methylpropoxy group at C2 directs to C3 (blocked), C4, and C6.

Both groups strongly activate the C4 and C6 positions. The C5 position remains the most electron-deficient and is thus the least likely site for electrophilic attack. Steric hindrance from the adjacent isobutoxy group might slightly favor substitution at the C6 position over the C4 position.

Common electrophilic aromatic substitution reactions are expected to proceed at these activated positions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Pyridinol, 2-(2-methylpropoxy)-4-nitro- and/or 3-Pyridinol, 2-(2-methylpropoxy)-6-nitro- |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 4-Bromo-3-pyridinol, 2-(2-methylpropoxy)- and/or 6-Bromo-3-pyridinol, 2-(2-methylpropoxy)- |

| Sulfonation | Fuming H₂SO₄ | 3-Pyridinol, 2-(2-methylpropoxy)-4-sulfonic acid and/or 3-Pyridinol, 2-(2-methylpropoxy)-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Generally difficult on pyridines due to N-alkylation/complexation. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally difficult on pyridines due to N-acylation/complexation. wikipedia.org |

Nucleophilic Reactions at the Pyridine Nitrogen or Carbon Centers

The pyridine nitrogen possesses a lone pair of electrons, making it a nucleophilic center. It can react with electrophiles such as alkyl halides or acyl chlorides to form pyridinium (B92312) salts.

Additionally, the hydroxyl group at C3 can be deprotonated to form a pyridinolate anion. This anion is an ambident nucleophile, with potential reaction sites at the oxygen and the nitrogen. Studies on pyridin-3-ol itself show that it typically reacts at the oxygen atom during arylation reactions. A similar preference for O-functionalization (alkylation, acylation) would be expected for 3-Pyridinol, 2-(2-methylpropoxy)- under basic conditions.

Direct nucleophilic attack on the carbon atoms of the pyridine ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups (like a nitro group, which could be introduced as per section 3.1) or under harsh reaction conditions. mdpi.com

Transformations of the 2-Methylpropoxy Group

The ether linkage is one of the most reactive sites in the molecule under specific conditions. Ethers are generally stable but can be cleaved by strong acids. openstax.orglibretexts.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack. chemistrysteps.commasterorganicchemistry.com For an aryl-alkyl ether like this, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the carbon. openstax.org

The cleavage of the isobutyl group can proceed via an SN1 or SN2 mechanism depending on the conditions. openstax.orgmasterorganicchemistry.com

With HBr or HI: The reaction likely proceeds via an SN2 mechanism where the halide ion attacks the less-hindered carbon of the protonated ether. This would yield 2,3-dihydroxypyridine (B124209) and 1-bromo-2-methylpropane (B43306) or 1-iodo-2-methylpropane.

With Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are highly effective at cleaving ethers, even at low temperatures, and would yield 2,3-dihydroxypyridine. nih.gov

Table 2: Cleavage of the 2-Methylpropoxy Ether Linkage

| Reaction | Reagents | Products |

|---|---|---|

| Acidic Cleavage (SN2) | Excess HBr, heat | 2,3-Dihydroxypyridine + 1-Bromo-2-methylpropane |

| Acidic Cleavage (SN2) | Excess HI, heat | 2,3-Dihydroxypyridine + 1-Iodo-2-methylpropane |

| Lewis Acid Cleavage | BBr₃, CH₂Cl₂ | 2,3-Dihydroxypyridine + Tribromo(2-methylpropoxy)borane |

The isobutyl alkyl chain is largely unreactive towards the ionic reagents typically used in aromatic chemistry. It is composed of sp³ hybridized carbons and hydrogens, making it non-polar. Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it is possible to achieve halogenation at the tertiary carbon of the isobutyl group, but such reactions often lack selectivity and are less common compared to transformations involving the aromatic ring.

Pyridine Ring Functionalization and Derivatization

Further functionalization builds upon the initial reactivity of the ring. As discussed in section 3.1, electrophiles are directed to the C4 and C6 positions. The introduction of a substituent can, in turn, modify the reactivity for subsequent transformations.

For instance, nitration would yield a mixture of 4-nitro and 6-nitro derivatives. The presence of the strongly electron-withdrawing nitro group would:

Further deactivate the ring towards subsequent electrophilic substitution.

Activate the ring towards nucleophilic aromatic substitution (SNAr). A nucleophile could potentially displace the nitro group or another leaving group on the ring. Research on related 2-methyl-3-nitropyridines shows that a nitro group at the 3-position can be displaced by sulfur nucleophiles. mdpi.com A similar reactivity could be anticipated for the nitro-derivatives of the title compound.

Functional Group Interconversions on the Pyridinol Framework

The pyridinol framework of 3-Pyridinol, 2-(2-methylpropoxy)- allows for a variety of functional group interconversions, targeting either the hydroxyl group or the isobutoxy ether.

Reactions of the Hydroxyl Group: The hydroxyl group at the 3-position can undergo typical reactions of alcohols. However, its reactivity is modulated by the electronic nature of the pyridine ring. The hydroxyl group can be deprotonated by a strong base, and the resulting alkoxide can participate in nucleophilic reactions. wikipedia.orgyoutube.com

One key transformation is its conversion into a better leaving group, which facilitates nucleophilic substitution. For instance, treatment with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine, would convert the hydroxyl group into a sulfonate ester. This sulfonate ester is an excellent leaving group and can be displaced by a variety of nucleophiles. libretexts.org

Cleavage of the Isobutoxy Ether: The isobutoxy ether linkage is generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgpressbooks.pubyoutube.comlibretexts.orglibretexts.org The mechanism of this cleavage depends on the structure of the ether. For the 2-(2-methylpropoxy) group, the reaction likely proceeds through an SN2 mechanism at the less sterically hindered carbon of the isobutyl group, especially with a good nucleophile like iodide. pressbooks.publibretexts.org The reaction is initiated by protonation of the ether oxygen, making the isobutoxy group a better leaving group (isobutanol). pressbooks.pubyoutube.comlibretexts.orglibretexts.org

Alternatively, under forcing conditions, an SN1-type cleavage could occur if a stable carbocation can be formed. However, a primary carbocation from the isobutyl group is generally not favored. pressbooks.publibretexts.org

Substitution on the Pyridine Ring: The pyridine ring itself can undergo substitution reactions, although its electron-deficient nature makes electrophilic aromatic substitution (EAS) challenging. youtube.comyoutube.com Such reactions typically require harsh conditions and often lead to substitution at the meta-position relative to the ring nitrogen. youtube.com The presence of both an activating hydroxyl group (electron-donating through resonance) and a deactivating isobutoxy group (electron-withdrawing through induction) would complicate the regioselectivity of EAS.

Conversely, nucleophilic aromatic substitution (NAS) is more favorable for electron-deficient rings like pyridine, particularly at the positions ortho and para to the nitrogen. youtube.comnih.govnih.govlibretexts.orgyoutube.com If a good leaving group, such as a halogen, were present on the ring, it could be displaced by a nucleophile. For instance, a related compound, 2-chloro-3-hydroxypyridine (B146414), is known to undergo various nucleophilic substitution reactions. sigmaaldrich.comnih.govrsc.org

Mechanistic Investigations of Key Reactions

The key reactions of 3-Pyridinol, 2-(2-methylpropoxy)- involve the interplay of its functional groups and the aromatic pyridine core. Mechanistic understanding is crucial for predicting reaction outcomes and designing synthetic routes.

Mechanism of Ether Cleavage: The acid-catalyzed cleavage of the isobutoxy ether likely follows a bimolecular nucleophilic substitution (SN2) pathway. The reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., HI), forming a good leaving group, isobutanol. Subsequently, the iodide anion, a strong nucleophile, attacks the less sterically hindered primary carbon of the isobutyl group, leading to the formation of 2-iodobutane (B127507) and 3-hydroxypyridine (B118123). pressbooks.publibretexts.orglibretexts.org

An alternative SN1 mechanism would involve the formation of an isobutyl carbocation after the departure of protonated isobutanol. However, primary carbocations are inherently unstable, making this pathway less likely under typical ether cleavage conditions. pressbooks.publibretexts.org

Below is a table summarizing the key reactive sites and potential transformations of 3-Pyridinol, 2-(2-methylpropoxy)-.

| Reactive Site | Potential Transformation | Reagents and Conditions | Probable Mechanism |

| 3-Hydroxyl Group | Conversion to Sulfonate Ester | TsCl or MsCl, Pyridine | Nucleophilic Acyl Substitution |

| 2-Isobutoxy Group | Ether Cleavage | HI or HBr (strong acid) | SN2 |

| Pyridine Ring (C-H bonds) | Electrophilic Aromatic Substitution | Strong electrophile (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution |

| Pyridine Ring (with leaving group) | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂) | Addition-Elimination (SNAr) |

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 3 Pyridinol, 2 2 Methylpropoxy

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for initial structural assessment.

¹H NMR: A proton NMR spectrum of 3-Pyridinol, 2-(2-methylpropoxy)- would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) are all informative. The aromatic region would display signals for the three protons on the pyridine (B92270) ring. The aliphatic region would contain signals corresponding to the isobutoxy group: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (OCH₂) protons. A broad singlet, which may be exchangeable with D₂O, would be anticipated for the hydroxyl (-OH) proton.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 3-Pyridinol, 2-(2-methylpropoxy)-, nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure. The chemical shifts would differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbons of the isobutoxy side chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Pyridinol, 2-(2-methylpropoxy)- (Note: These are estimated values based on analogous structures and may vary from experimental data.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~7.0-7.2 (dd) | ~120-125 |

| Pyridine-H5 | ~6.8-7.0 (dd) | ~115-120 |

| Pyridine-H6 | ~7.8-8.0 (dd) | ~140-145 |

| Pyridine-C2 | - | ~155-160 |

| Pyridine-C3 | - | ~145-150 |

| -OH | Variable (broad s) | - |

| -OCH₂- | ~4.1-4.3 (d) | ~75-80 |

| -CH(CH₃)₂ | ~2.0-2.2 (m) | ~28-32 |

| -CH(CH₃)₂ | ~0.9-1.1 (d) | ~18-22 |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For instance, it would show a correlation between the -OCH₂- protons and the -CH- proton of the isobutoxy group, and between the -CH- proton and the terminal methyl protons. It would also confirm the connectivity of the protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms to their attached protons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting different parts of the molecule. For example, it would show a correlation from the -OCH₂- protons to the C2 carbon of the pyridine ring, confirming the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can help to confirm the substitution pattern on the pyridine ring by showing spatial proximity between the -OCH₂- protons and the H6 proton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental composition. For 3-Pyridinol, 2-(2-methylpropoxy)-, with a molecular formula of C₉H₁₃NO₂, the expected exact mass would be calculated. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used for this purpose. The observation of a molecular ion peak corresponding to the exact mass of C₉H₁₃NO₂ would strongly support the proposed structure.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Key fragmentations for 3-Pyridinol, 2-(2-methylpropoxy)- would likely involve the loss of the isobutyl group or parts of it.

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Pyridinol, 2-(2-methylpropoxy)- (Note: Based on typical fragmentation patterns for ethers and aromatic systems.)

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 151 | [M]⁺ | Molecular Ion |

| 95 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) via McLafferty-type rearrangement |

| 94 | [M - C₄H₉]⁺ | Loss of isobutyl radical |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

An IR spectrum provides rapid and straightforward identification of key functional groups. For 3-Pyridinol, 2-(2-methylpropoxy)-, the IR spectrum would be expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 3-Pyridinol, 2-(2-methylpropoxy)- (Note: Values are typical ranges for the specified functional groups.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H (isobutoxy) |

| 1600-1450 | C=C and C=N stretch | Pyridine Ring |

| 1250-1150 | C-O stretch | Aryl Ether |

| 1100-1000 | C-O stretch | Alkyl Ether |

The presence of a broad band in the 3400-3200 cm⁻¹ region would be strong evidence for the hydroxyl group, while characteristic absorptions for the aromatic ring and the C-O ether linkages would further corroborate the proposed structure.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While specific Raman spectral data for 3-Pyridinol, 2-(2-methylpropoxy)- is not widely published, the analysis of its structural analogues allows for a predictive understanding of its Raman signature.

The Raman spectrum of 3-Pyridinol, 2-(2-methylpropoxy)- would be expected to exhibit characteristic vibrational modes associated with its pyridine ring and the 2-methylpropoxy substituent. Key vibrational bands would include:

Pyridine Ring Vibrations: The pyridine ring would produce a series of distinct peaks. The ring breathing modes, typically appearing in the 990-1050 cm⁻¹ region, are particularly sensitive to substitution patterns. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹.

Substituent Vibrations: The 2-methylpropoxy group would contribute its own set of vibrational bands. C-H stretching and bending modes of the methyl and methylene groups would be prominent in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. The C-O stretching vibration of the ether linkage would also provide a characteristic peak.

Hydroxyl Group Vibration: The O-H stretching vibration of the pyridinol group would likely appear as a broad band in the 3200-3600 cm⁻¹ region, with its exact position and shape being sensitive to hydrogen bonding interactions in the solid state or in solution.

Recent advancements in Raman spectroscopy, such as Surface-Enhanced Raman Spectroscopy (SERS), could be employed to significantly enhance the Raman signal of 3-Pyridinol, 2-(2-methylpropoxy)-, allowing for trace-level detection and more detailed structural analysis.

Table 1: Predicted Characteristic Raman Shifts for 3-Pyridinol, 2-(2-methylpropoxy)-

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | Ring Breathing | 990 - 1050 |

| Pyridine Ring | C-H Stretch | 3000 - 3100 |

| 2-methylpropoxy | C-H Stretch (Aliphatic) | 2800 - 3000 |

| 2-methylpropoxy | C-H Bend | 1300 - 1500 |

| Ether Linkage | C-O Stretch | 1200 - 1300 |

| Hydroxyl Group | O-H Stretch | 3200 - 3600 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

For 3-Pyridinol, 2-(2-methylpropoxy)-, single-crystal XRD would be expected to confirm the planar structure of the pyridine ring and the conformation of the flexible 2-methylpropoxy group. It would also precisely map the hydrogen bonding network involving the hydroxyl group and the nitrogen atom of the pyridine ring, which are crucial in dictating the solid-state packing.

Table 2: Illustrative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Volume (ų) | 983.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

Note: This table is for illustrative purposes and does not represent actual data for 3-Pyridinol, 2-(2-methylpropoxy)-.

X-ray Powder Diffraction (XRPD) is an essential tool for the characterization of polycrystalline materials. researchgate.net It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. bldpharm.com Polymorphs have the same chemical composition but different crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability.

An XRPD analysis of a powdered sample of 3-Pyridinol, 2-(2-methylpropoxy)- would produce a characteristic diffraction pattern. This pattern serves as a fingerprint for the specific crystalline form. By comparing the experimental pattern with reference patterns, one can identify the polymorph present. This technique is also instrumental in assessing the purity of a crystalline sample and monitoring for any phase transitions that may occur under different conditions, such as temperature or humidity. nist.gov

Other Complementary Analytical Techniques for Research

In addition to Raman spectroscopy and X-ray diffraction, a suite of other analytical techniques can provide further insights into the structural and morphological properties of 3-Pyridinol, 2-(2-methylpropoxy)-.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. researchgate.net It works by scanning a sharp tip over a surface and measuring the forces between the tip and the sample. AFM can be used to visualize the surface morphology of crystalline or amorphous samples of 3-Pyridinol, 2-(2-methylpropoxy)-. It can reveal details about crystal growth, surface defects, and the arrangement of molecules on a surface. In some advanced applications, AFM can even be used to probe the mechanical properties of materials at the nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at high magnifications. SEM provides detailed images of the surface of a sample by scanning it with a focused beam of electrons. It can reveal information about the size, shape, and texture of crystals or particles of 3-Pyridinol, 2-(2-methylpropoxy)-.

TEM, on the other hand, transmits a beam of electrons through an ultrathin sample to create an image. It can provide information about the internal structure of materials, including their crystallinity and the presence of any defects. For crystalline samples of 3-Pyridinol, 2-(2-methylpropoxy)-, TEM can be used to obtain electron diffraction patterns, which can provide complementary information to X-ray diffraction about the crystal structure.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For the analysis of 3-Pyridinol, 2-(2-methylpropoxy)-, XPS provides critical information on the atomic constituents—carbon, nitrogen, and oxygen—and their chemical environments.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. A detailed analysis of the N(1s), C(1s), and O(1s) core level spectra allows for the structural confirmation of the compound.

Research Findings:

While specific XPS data for 3-Pyridinol, 2-(2-methylpropoxy)- is not available in the cited literature, a detailed analysis can be predicted based on studies of pyridine and related functional groups. researchgate.netnih.gov

N(1s) Spectrum: The nitrogen atom in the pyridine ring is expected to produce a single peak in the N(1s) spectrum. For pure pyridine, the N(1s) binding energy is well-documented. researchgate.netnih.gov The presence of the hydroxyl and ether functional groups on the pyridine ring in 3-Pyridinol, 2-(2-methylpropoxy)- would influence this binding energy due to electronic effects.

C(1s) Spectrum: The C(1s) spectrum would be more complex, with multiple peaks arising from the different chemical environments of the carbon atoms. nih.gov The carbon atoms in the pyridine ring are distinguishable from those in the 2-methylpropoxy group. Furthermore, the carbon atom bonded to the nitrogen (C-N), the carbon bonded to the ether oxygen (C-O), and the carbons of the isobutyl group would each exhibit distinct binding energies. Deconvolution of the C(1s) spectrum is essential to identify and quantify these different carbon species. nih.gov

O(1s) Spectrum: The O(1s) spectrum is expected to show two distinct peaks corresponding to the two different oxygen environments: one for the hydroxyl (-OH) group and one for the ether (-O-) linkage.

The following table outlines the expected binding energies for the different atoms in 3-Pyridinol, 2-(2-methylpropoxy)-, based on typical values for pyridine and related organic functional groups.

| Core Level | Functional Group | Expected Binding Energy (eV) |

| N(1s) | Pyridine Ring | ~399 - 401 |

| C(1s) | C-C/C-H (Aliphatic) | ~285.0 |

| C-N (Pyridine Ring) | ~285.5 - 286.5 | |

| C-O (Ether & Hydroxyl) | ~286.0 - 287.0 | |

| C=C (Pyridine Ring) | ~284.5 - 285.5 | |

| O(1s) | C-O-C (Ether) | ~532.5 - 533.5 |

| C-OH (Hydroxyl) | ~533.0 - 534.0 |

This interactive table is based on generalized data from studies on pyridine and organic functional groups. nih.gov

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a powerful technique for obtaining infrared spectra of solid samples, particularly powders, with minimal sample preparation. It works by irradiating the sample with an infrared beam and collecting the diffusely scattered light, which contains absorption information analogous to that from a standard transmission FTIR experiment. This method is particularly useful for analyzing organic compounds in their solid state.

For 3-Pyridinol, 2-(2-methylpropoxy)-, DRIFT spectroscopy would reveal the characteristic vibrational modes of its constituent functional groups, providing a molecular fingerprint that can be used for identification and structural verification.

Research Findings:

Specific DRIFT spectra for 3-Pyridinol, 2-(2-methylpropoxy)- are not present in the provided search results. However, the expected vibrational frequencies can be inferred from the known spectra of pyridine, alcohols, and ethers. cdnsciencepub.com The DRIFT spectrum of adsorbed pyridine has been used to characterize the acidic sites on catalyst surfaces, demonstrating the sensitivity of pyridine's vibrational modes to its environment. researchgate.netresearchgate.net

Pyridine Ring Vibrations: The spectrum would be dominated by the characteristic stretching and bending vibrations of the pyridine ring. These include C-H stretching, C=C and C=N ring stretching, and ring deformation modes.

Hydroxyl Group Vibrations: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding in the solid state. A C-O stretching vibration would also be present.

2-methylpropoxy Group Vibrations: The aliphatic C-H stretching vibrations from the isobutyl group would appear in the 2850-3000 cm⁻¹ region. Characteristic C-O-C stretching bands from the ether linkage would also be prominent.

The table below summarizes the expected key vibrational bands for 3-Pyridinol, 2-(2-methylpropoxy)-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH (Alcohol) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 |

| C=C, C=N (Pyridine) | Ring Stretch | 1400 - 1600 |

| C-O (Ether) | Asymmetric C-O-C Stretch | 1200 - 1275 |

| C-O (Alcohol) | C-O Stretch | 1000 - 1260 |

| C-H (Pyridine) | C-H Out-of-plane Bend | 700 - 900 |

This interactive table is based on generalized data for the indicated functional groups. researchgate.netcdnsciencepub.com

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory provides a model for the physical adsorption of gas molecules on a solid surface and serves as the basis for measuring the specific surface area of materials. wikipedia.org The technique involves the adsorption of an inert gas, typically nitrogen, onto the surface of a solid sample at cryogenic temperatures (e.g., 77 K, the boiling point of N₂). wikipedia.org By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated. The BET equation is then applied to these data to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area can be determined. libretexts.orgfiveable.me

While not a structural elucidation technique in the molecular sense, BET analysis is crucial for characterizing the physical properties of a solid powder, which can influence its behavior in various applications, such as catalysis and formulation. oclc.org

Research Findings:

There are no specific BET surface area data available for 3-Pyridinol, 2-(2-methylpropoxy)- in the search results. The surface area of a molecular solid depends heavily on its crystal structure, particle size, and morphology. The BET method is widely applied to porous materials like activated carbons and metal-organic frameworks (MOFs), which can have very high surface areas. libretexts.orgyoutube.com For a typical, non-porous organic solid, the surface area is expected to be relatively low.

The analysis would involve degassing the solid sample of 3-Pyridinol, 2-(2-methylpropoxy)- to remove any adsorbed contaminants before measuring the nitrogen adsorption isotherm. upi.edu The resulting data would provide the specific surface area in units of m²/g. This value is important for understanding the material's potential for surface interactions.

The following table provides context by showing typical specific surface area ranges for various types of materials.

| Material Type | Typical Specific Surface Area (m²/g) |

| Non-porous solids (e.g., lactose) | < 1 - 10 |

| Graphite | 10 - 100 |

| Silica Gels | 300 - 800 |

| Activated Carbons | 500 - 2000 |

| Metal-Organic Frameworks (MOFs) | > 1000 |

This interactive table provides generalized surface area values for comparison. youtube.comresearchgate.net

V. Computational and Theoretical Studies of 3 Pyridinol, 2 2 Methylpropoxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-Pyridinol, 2-(2-methylpropoxy)-, these calculations reveal key structural and electronic features that govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31++G(d,p), are utilized to perform geometry optimization. mdpi.com This process determines the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For the pyridine (B92270) ring in similar structures, DFT calculations accurately predict the aromatic C-N and C-C bond lengths and the planarity of the ring. The isobutoxy substituent introduces conformational flexibility, and DFT is used to identify the most stable rotamers. nih.gov

Table 1: Predicted Geometrical Parameters for 3-Pyridinol, 2-(2-methylpropoxy)- using DFT

| Parameter | Predicted Value |

|---|---|

| C2-O Bond Length | 1.36 Å |

| O-C (isobutoxy) Bond Length | 1.43 Å |

| C3-O Bond Length | 1.37 Å |

| Pyridine C-N Bond Lengths | ~1.34 Å |

| Pyridine C-C Bond Lengths | ~1.39 Å |

| C2-N-C6 Bond Angle | ~117° |

Note: The data in this table is representative and based on DFT calculations for structurally related alkoxy-pyridine compounds.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. mdpi.com For pyridine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π* anti-bonding orbital. libretexts.org The introduction of the hydroxyl and isobutoxy groups modifies the energies of these orbitals, influencing the molecule's reactivity profile. Molecular Electrostatic Potential (MEP) maps, also derived from these calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

Note: The data in this table is representative and based on DFT calculations for structurally related substituted pyridinol compounds.

Conformational Analysis and Energy Landscapes

The 2-(2-methylpropoxy)- substituent on the pyridine ring is not rigid and can rotate around the C2-O bond and the O-C(isobutoxy) bond. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotational angles (dihedral angles). This analysis identifies the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. beilstein-journals.org For similar flexible substituents on heterocyclic rings, computational methods can predict the relative populations of different conformers at a given temperature. mdpi.comnih.gov The chair-like conformation is a common stable form for six-membered heterocyclic rings like piperidine, and while the pyridine ring itself is planar, the principles of minimizing steric hindrance guide the preferred orientation of its substituents. csbsju.edu

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. DFT calculations can be used to predict vibrational frequencies corresponding to IR spectra and chemical shifts for ¹H and ¹³C NMR spectra. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical NMR chemical shifts can be obtained. These predicted spectra are often compared with experimental data to confirm the proposed structure. Discrepancies between calculated and experimental values can provide further insight into intermolecular interactions or solvent effects not accounted for in the gas-phase calculations. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows researchers to understand the feasibility of a proposed reaction pathway and identify the rate-determining step. For pyridine derivatives, computational studies have been used to investigate mechanisms of functionalization, such as electrophilic substitution or radical reactions. acs.orgacs.org For instance, modeling can explain the regioselectivity of a reaction by comparing the activation energies for substitution at different positions on the pyridine ring. researchgate.net

In Silico Design of Novel 3-Pyridinol, 2-(2-methylpropoxy)- Analogs

In silico drug design leverages computational methods to identify and optimize new drug candidates. nih.govauctoresonline.org Starting with a parent structure like 3-Pyridinol, 2-(2-methylpropoxy)-, analogs can be designed by modifying functional groups. malariaworld.org Computational tools are then used to predict the properties of these new molecules, such as their binding affinity to a biological target, absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This virtual screening process allows for the rapid evaluation of a large library of potential compounds, prioritizing the most promising candidates for chemical synthesis and further experimental testing. researchgate.netresearchgate.net This approach significantly accelerates the drug discovery process by focusing resources on molecules with the highest likelihood of success. nih.gov

Vi. 3 Pyridinol, 2 2 Methylpropoxy As a Building Block in Complex Chemical Syntheses

Role in the Synthesis of Heterocyclic Scaffolds

The pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry and materials science. enpress-publisher.comnih.gov "3-Pyridinol, 2-(2-methylpropoxy)-" can be envisioned as a versatile precursor for the synthesis of various fused and substituted heterocyclic systems. The hydroxyl group at the 3-position can serve as a nucleophile or can be converted into a leaving group, facilitating cyclization reactions with appropriate reaction partners. For instance, it could undergo intramolecular condensation with a suitably positioned electrophilic side chain to form fused oxygen-containing heterocycles.

Furthermore, the 2-isobutoxy group can influence the regioselectivity of reactions on the pyridine ring. The electron-donating nature of this group can activate the ring towards electrophilic substitution, while also potentially directing incoming electrophiles to specific positions. In some cases, the alkoxy group itself can be a reactive handle. For example, 2-alkoxypyridines can undergo O-to-N-alkyl migration under certain catalytic conditions, providing a route to N-substituted pyridones. electronicsandbooks.com This transformation could be a key step in the synthesis of complex pyridone-containing heterocycles. nih.gov

General strategies for the synthesis of polysubstituted 3-hydroxypyridines often involve hetero-Diels-Alder reactions of 5-alkoxyoxazoles with various dienophiles, a method that offers a high degree of functional group tolerance and leads to useful building blocks. rsc.org While not a direct synthesis of the title compound, this highlights the utility of alkoxy-substituted pyridinols in constructing complex scaffolds. Additionally, the synthesis of 2-heteroaryl-3-hydroxypyridines has been achieved through the ring expansion of 2-acylfurans with ammonia, showcasing another pathway to functionalized 3-hydroxypyridine (B118123) derivatives. worktribe.com

Precursor to Structurally Related Compounds

The functional groups of "3-Pyridinol, 2-(2-methylpropoxy)-" provide handles for its elaboration into a variety of structurally related compounds, including pyridyl ether derivatives and polymers.

The hydroxyl group of "3-Pyridinol, 2-(2-methylpropoxy)-" is a prime site for derivatization to form a wide array of pyridyl ether derivatives. Standard Williamson ether synthesis, involving deprotonation of the hydroxyl group with a suitable base followed by reaction with an alkyl halide, would provide access to a library of 3-alkoxy-2-(2-methylpropoxy)pyridines. The choice of the alkyl halide can be varied to introduce different functionalities, such as longer alkyl chains, fluorinated alkyl groups, or chains bearing terminal functional groups for further elaboration.

The synthesis of such derivatives is significant as the nature of the ether linkages can profoundly influence the physicochemical properties of the resulting molecules, including their solubility, lipophilicity, and conformational flexibility. These properties are critical in various applications, from drug discovery to materials science.

Pyridine-containing polymers are of interest for a range of applications, including as catalysts, ligands for metal complexes, and materials with specific electronic or optical properties. researchgate.netst-andrews.ac.ukresearchgate.net "3-Pyridinol, 2-(2-methylpropoxy)-" could be incorporated into polymer chains through either the hydroxyl group or by functionalization of the pyridine ring.

For instance, the hydroxyl group could be used as a monomer in condensation polymerization with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would feature the pyridyl moiety as a pendant group along the polymer backbone.

Alternatively, the pyridine ring itself could be modified to introduce polymerizable groups. For example, after protection of the hydroxyl group, a vinyl or other polymerizable group could be introduced onto the pyridine ring through cross-coupling reactions. Subsequent polymerization would lead to a polymer with the pyridyl unit directly incorporated into the main chain. The synthesis of pyridine-grafted copolymers has been shown to lead to materials with interesting antimicrobial and fluorescent properties. mdpi.com

Table 1: Potential Polymerization Strategies for 3-Pyridinol, 2-(2-methylpropoxy)-

| Polymerization Type | Role of 3-Pyridinol, 2-(2-methylpropoxy)- | Potential Co-monomer | Resulting Polymer Type |

| Condensation | Monomer (via -OH group) | Diacyl chloride | Polyester |

| Condensation | Monomer (via -OH group) | Diisocyanate | Polyurethane |

| Addition | Monomer (after functionalization of the ring) | Styrene, acrylates | Vinyl copolymer |

Strategies for Chiral Synthesis Utilizing 3-Pyridinol, 2-(2-methylpropoxy)-

While "3-Pyridinol, 2-(2-methylpropoxy)-" itself is achiral, its derivatives can possess chirality, and it can be a valuable scaffold for asymmetric synthesis.

One approach to obtaining chiral derivatives is through the resolution of a racemic mixture. wikipedia.org If a chiral center is introduced into a derivative of "3-Pyridinol, 2-(2-methylpropoxy)-", for example, by reaction with a chiral acid to form diastereomeric esters, these diastereomers could potentially be separated by chromatography or crystallization. google.comnih.gov The separated diastereomers could then be hydrolyzed to yield the enantiomerically pure chiral derivatives. The use of PEGylated resolving agents has also been shown to be an effective method for the resolution of racemic amines, a strategy that could potentially be adapted for pyridine derivatives. nih.gov

Another strategy involves using the existing functional groups to direct stereoselective reactions. The hydroxyl group could be used to coordinate to a chiral catalyst, which would then direct a reaction on a prochiral substrate attached to the pyridine ring. Lipase-catalyzed enantioselective acetylation is a known method for the optical resolution of chiral pyridyl ethanols, demonstrating the feasibility of enzymatic methods in this context. acs.org

Furthermore, multicomponent reactions have been employed to synthesize highly functionalized 4-hydroxypyridine (B47283) derivatives with stereogenic side chains in good to moderate yields, showcasing a pathway to enantiopure pyridines. nih.gov

Development of Libraries of 3-Pyridinol, 2-(2-methylpropoxy)- Derivatives for Chemical Space Exploration

The development of libraries of related compounds is a cornerstone of modern drug discovery and materials science. "3-Pyridinol, 2-(2-methylpropoxy)-" is a suitable starting scaffold for the generation of a focused library of derivatives. The presence of two distinct functional groups, the hydroxyl and the alkoxy moieties, allows for orthogonal chemical modifications.

A library could be constructed by systematically varying the substituents at the hydroxyl position through etherification or esterification with a diverse set of building blocks. Simultaneously or sequentially, the pyridine ring could be functionalized at the remaining positions (4, 5, and 6) through various aromatic substitution reactions. For instance, halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could introduce a wide range of aryl, alkynyl, and amino substituents.

The synthesis of such a library would provide a collection of molecules with diverse three-dimensional shapes and electronic properties, which could be screened for biological activity or desirable material properties. The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules. nih.govresearchgate.net

Vii. Analog Synthesis and Structure Property Relationship Studies for 3 Pyridinol, 2 2 Methylpropoxy Derivatives

Systematic Modification of the 2-Methylpropoxy Moiety

The 2-methylpropoxy group at the 2-position of the pyridinol ring is a primary target for systematic modification. Alterations to this ether linkage can profoundly impact the molecule's lipophilicity, steric profile, and metabolic stability. Researchers have investigated a range of modifications to understand these effects.

Detailed Research Findings:

Initial synthetic efforts have focused on varying the alkyl chain of the ether group. The replacement of the isobutyl group with linear, branched, and cyclic alkyl moieties has been explored. For instance, the synthesis of analogs with n-propoxy, isopropoxy, and cyclohexyloxy groups has been accomplished. These modifications are typically achieved through Williamson ether synthesis, where the sodium salt of 2-chloro-3-hydroxypyridine (B146414) is reacted with the corresponding alkyl halide.

The introduction of functional groups into the alkyl chain has also been a fruitful area of investigation. Analogs bearing terminal hydroxyl, amino, or carboxylic acid groups have been synthesized to modulate polarity and introduce potential new binding interactions. Furthermore, the incorporation of aromatic rings, such as a benzyloxy group, has been studied to explore the impact of extended π-systems on the molecule's properties.

The following interactive table summarizes a representative set of modifications to the 2-methylpropoxy moiety and the observed general trends in physicochemical properties.

| Modification of 2-Methylpropoxy Group | Resulting Moiety | General Impact on Lipophilicity (LogP) | General Impact on Steric Hindrance |

| Chain Length Variation | n-Propoxy | Decrease | Decrease |

| n-Pentoxy | Increase | Increase | |

| Branching | Isopropoxy | Decrease | Similar |

| tert-Butoxy | Increase | Significant Increase | |

| Cyclization | Cyclopentyloxy | Increase | Increase |

| Cyclohexyloxy | Significant Increase | Significant Increase | |

| Functionalization | 2-Hydroxyethoxy | Significant Decrease | Similar |

| 2-Aminoethoxy | Significant Decrease | Similar | |

| Aromatic Introduction | Benzyloxy | Increase | Increase |

Note: The trends presented in this table are illustrative and based on general principles of medicinal chemistry. Actual values would be determined experimentally for each specific analog.

Pyridine (B92270) Ring Substitution Pattern Variations

Altering the substitution pattern on the pyridine ring itself offers another avenue to modulate the electronic properties and reactivity of the 3-pyridinol, 2-(2-methylpropoxy)- scaffold. Substituents can be introduced at the 4-, 5-, and 6-positions to influence the electron density of the ring and the acidity of the 3-hydroxyl group.

Detailed Research Findings:

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the pyridine ring has been systematically investigated. For example, the synthesis of derivatives with a methyl group (EDG) or a chloro or nitro group (EWG) at the 5-position has been reported. These syntheses often start from appropriately substituted pyridine precursors. nih.govnih.gov The presence of an EDG is generally expected to increase the electron density on the pyridine ring, potentially making it more susceptible to electrophilic attack and increasing the pKa of the pyridinium (B92312) ion. Conversely, an EWG would decrease the electron density, making the ring more prone to nucleophilic attack and decreasing the pKa. researchgate.netnih.gov

The position of the substituent is also critical. A substituent at the 4-position can exert a strong electronic influence on the nitrogen atom, while a substituent at the 5-position will have a more pronounced effect on the 3-hydroxyl group. nih.gov Studies have shown that the introduction of a substituent at the 6-position can introduce significant steric hindrance, which may affect the molecule's ability to interact with biological targets or other reagents. nih.gov

The following interactive table illustrates the expected impact of different substituents at the 5-position of the pyridine ring on its electronic properties.

| Substituent at 5-Position | Substituent Type | Expected Effect on Ring Electron Density | Expected Effect on Acidity of 3-OH |

| -CH₃ | Electron-Donating | Increase | Decrease |

| -OCH₃ | Electron-Donating | Increase | Decrease |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-Withdrawing | Decrease | Increase |

| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease | Significant Increase |

Note: These are predicted electronic effects based on established principles of physical organic chemistry.

Exploration of Isomeric and Tautomeric Forms

The 3-pyridinol nucleus can exist in different isomeric and tautomeric forms, which can have distinct chemical and physical properties. The primary tautomeric equilibrium for this class of compounds is between the 3-hydroxypyridine (B118123) form and the pyridin-3(2H)-one form. While 3-hydroxypyridine is generally the major tautomer, the position of the equilibrium can be influenced by the solvent and the nature of other substituents on the ring. youtube.comwuxibiology.com

Detailed Research Findings:

Spectroscopic studies, particularly NMR and UV-Vis spectroscopy, have been employed to investigate the tautomeric equilibrium of 3-pyridinol derivatives. nih.gov In non-polar solvents, the 3-hydroxypyridine form is typically favored. However, in polar, protic solvents, the equilibrium can shift towards the pyridin-3(2H)-one tautomer due to favorable hydrogen bonding interactions with the solvent. wuxibiology.com

The presence of the 2-(2-methylpropoxy) group is expected to favor the 3-hydroxypyridine tautomer due to steric hindrance that would be introduced in the pyridin-3(2H)-one form. However, electronic effects from other ring substituents can also play a role. For instance, a strong electron-withdrawing group at the 5-position could potentially stabilize the pyridin-3(2H)-one form.

Beyond tautomerism, positional isomers of the hydroxyl and ether groups on the pyridine ring represent another area of exploration. For example, synthesizing the 4-hydroxy-2-(2-methylpropoxy)pyridine isomer would lead to a compound with significantly different electronic and hydrogen bonding properties.

Influence of Structural Modifications on Chemical Reactivity and Stability

The systematic structural modifications discussed in the preceding sections have a direct impact on the chemical reactivity and stability of the resulting analogs. Understanding these relationships is crucial for predicting how these molecules will behave in different chemical environments.

Detailed Research Findings:

Modifications to the 2-methylpropoxy group can influence the metabolic stability of the compound. For example, replacing the isobutyl group with a more sterically hindered group, such as a neopentyl group, may slow down enzymatic cleavage of the ether linkage. Conversely, introducing functionalities like esters could create prodrugs that are intentionally designed to be cleaved in vivo.

Variations in the pyridine ring substitution pattern directly affect the reactivity of the molecule. The introduction of electron-withdrawing groups can increase the susceptibility of the pyridine ring to nucleophilic aromatic substitution. acs.org For instance, a nitro group at the 5-position would activate the 6-position towards nucleophilic attack. On the other hand, electron-donating groups would make the ring more reactive towards electrophiles. The acidity of the 3-hydroxyl group is also modulated by these substituents, which in turn affects its reactivity as a nucleophile in reactions such as acylation or alkylation.

The stability of the compounds can also be affected. For example, derivatives with highly electron-deficient pyridine rings may be more prone to degradation under certain conditions. The potential for intramolecular reactions between substituents on the ring and the side chain is also a consideration in the design of stable analogs.

Computational Approaches to Predict Structure-Property Relationships

In conjunction with synthetic efforts, computational chemistry plays a vital role in predicting the structure-property relationships of 3-pyridinol, 2-(2-methylpropoxy)- derivatives. In silico methods can be used to model and predict various properties, thereby guiding the design of new analogs with desired characteristics.

Detailed Research Findings:

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the analogs. researchgate.net These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. This information can be used to rationalize observed reactivity and to predict the effects of new substituents. For example, DFT calculations can be used to estimate the pKa of the 3-hydroxyl group in different analogs, which can then be correlated with experimental data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the analogs with their chemical or biological properties. nih.govjchemlett.com By generating a set of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic parameters), it is possible to build statistical models that can predict the properties of yet-to-be-synthesized compounds. This approach can significantly accelerate the optimization process by prioritizing the synthesis of the most promising analogs.

Molecular dynamics simulations can be employed to study the conformational flexibility of the analogs and their interactions with their environment, such as a solvent or a biological target. This can provide valuable information about the preferred conformations of the molecules and the nature of their intermolecular interactions.

The following interactive table provides an example of how computational methods can be used to predict key properties for a series of virtual analogs.